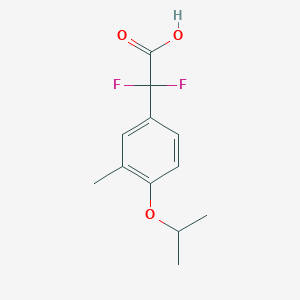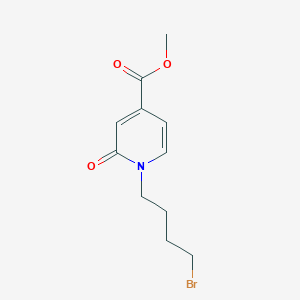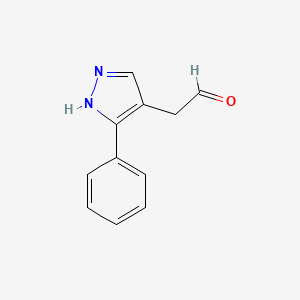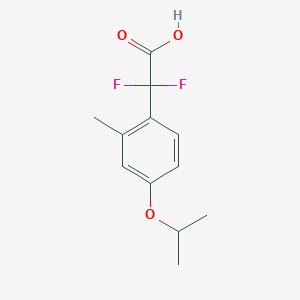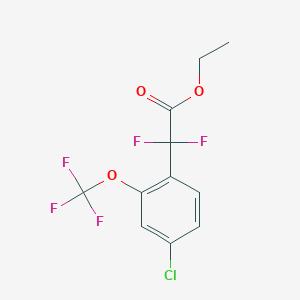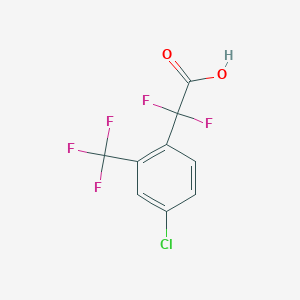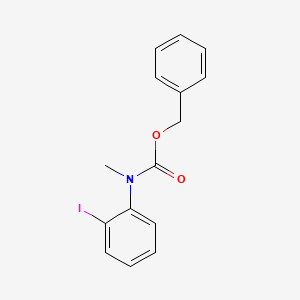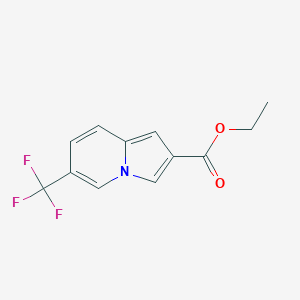
Methyl 2-(4-(3,3-dimethylbutanoyl)-3-hydroxyphenyl)propanoate
Vue d'ensemble
Description
Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The type of reaction, the conditions under which it occurs, and the products formed are all part of this analysis .Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, and reactivity. These properties can often be predicted based on the compound’s structure .Applications De Recherche Scientifique
Photochemical Reactions and Synthesis
Research in photochemical reactions involving similar compounds, such as 2-Methyl- and 2,4-dimethylbenzophenone, has led to the synthesis of various hydroxylic compounds through regiospecific dienol additions. This process enables the synthesis of tetrahydro- and dihydronaphthols with diverse substituents, showcasing the potential of photochemical methods in synthesizing complex organic molecules (Pfau, Rowe, & Heindel, 1978).
Furanoid Esters from Unsaturated Fatty Esters
The transformation of methyl 9,10,12,13-diepoxystearate into isomeric C18-furanoid esters highlights the chemical versatility of unsaturated fatty esters. This process involves reactions with propyl iodide-sodium iodide-dimethyl sulphoxide, leading to the synthesis of furanoid esters, indicating the potential of unsaturated fatty esters in producing chemically significant esters (Jie & Lam, 1977).
Hydrocarbonylation and Dimerization
The hydrocarbonylation of methyl acrylate with CO and H2O forms dimethyl 4-oxopimelate, demonstrating the catalytic potential of Co2(CO)8-1,2-bis(diphenylphosphino)ethane systems. This reaction showcases the application of homogeneous catalysts in the efficient transformation of simple esters to more complex molecules, relevant to the study and application of Methyl 2-(4-(3,3-dimethylbutanoyl)-3-hydroxyphenyl)propanoate (Murata & Matsuda, 1982).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 2-[4-(3,3-dimethylbutanoyl)-3-hydroxyphenyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O4/c1-10(15(19)20-5)11-6-7-12(13(17)8-11)14(18)9-16(2,3)4/h6-8,10,17H,9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVYBXAFLGWQUSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C(=O)CC(C)(C)C)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





amino]propan-1-ol](/img/structure/B1475013.png)
